molecular formula C12H18N2O3 B589940 N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine CAS No. 380383-81-3

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine

Cat. No.: B589940
CAS No.: 380383-81-3
M. Wt: 238.287
InChI Key: FCLSOWMUJVJPRQ-UHFFFAOYSA-N
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Description

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine typically involves the reaction of 3-methoxyphenylhydrazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso compounds, azo compounds, and various substituted hydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein modification studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-amino-N-(3-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14(13)9-6-5-7-10(8-9)16-4/h5-8H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSOWMUJVJPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739485
Record name tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380383-81-3
Record name tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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